Mizagliflozin
Overview
Description
Mizagliflozin (KWA 0711) is a novel, potent, selective sodium glucose co-transporter 1 (SGLT1) inhibitor with Ki of 27 nM for human SGLT1 . The selectivity ratio (Ki value for human SGLT2/Ki value for human SGLT1) of mizagliflozin is 303 . Mizagliflozin shows the potential use for the amelioration of chronic constipation .
Physical And Chemical Properties Analysis
Mizagliflozin has a molecular formula of C28H44N4O8 and a molecular weight of 564.67 . Its purity, as determined by HPLC, is 99.59% .Scientific Research Applications
Mizagliflozin for Functional Constipation
Mizagliflozin has been studied as a novel oral sodium-glucose cotransporter 1 (SGLT1) inhibitor with potential applications in treating functional constipation. In a randomized, double-blind phase 2 trial, mizagliflozin demonstrated favorable efficacy and tolerability at doses of 5 mg and 10 mg in patients with functional constipation, positioning it as a potential alternative therapy to existing drugs (Fukudo et al., 2018).
Mizagliflozin in Chronic Constipation
Another study highlighted mizagliflozin's potential in ameliorating chronic constipation. This novel selective SGLT1 inhibitor was evaluated in vitro and in phase I studies, showing increased stool frequency and loosened stool consistency. Its efficacy was comparable to lubiprostone in animal models of constipation, suggesting its utility in treating chronic constipation (Inoue et al., 2017).
Pharmacokinetics of Mizagliflozin
Research on the absorption, disposition, metabolism, and excretion of mizagliflozin in rats revealed that it is poorly absorbed, contributing to low systemic exposure. This study provided insight into its pharmacokinetic profile, showing rapid clearance from circulation if absorbed, with predominant metabolism in the intestine (Ohno et al., 2019).
Mizagliflozin in Vascular Cognitive Impairment
Mizagliflozin has also been investigated for its effects on vascular cognitive impairment in small vessel disease. It showed promise in improving cognitive impairment in a mouse model, suggesting its potential in treating vascular cognitive issues related to small vessel diseases (Ishida et al., 2021).
Mizagliflozin on Postprandial Plasma Glucose
In patients with functional constipation, mizagliflozin was shown to inhibit postprandial glucose absorption from the intestine and have an insulin-sparing effect. This study adds to the understanding of mizagliflozin's influence on glucose regulation (Fukudo & Kaku, 2019).
Mizagliflozin in Diabetic Cardiomyopathy
Research on SGLT1 inhibition's role in diabetic cardiomyopathy highlighted that mizagliflozin can attenuate apoptosisin this condition via the JNK and p38 pathway. This study suggests a new potential therapeutic use of mizagliflozin in managing diabetic cardiomyopathy, contributing to the understanding of its cardiovascular effects (Lin et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREHMKLEOJAVMQ-TXKDOCKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mizagliflozin | |
CAS RN |
666843-10-3 | |
Record name | Mizagliflozin [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIZAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.